Quinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate
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Overview
Description
Quinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate is a complex organic compound that combines a quinoline moiety with a sulfonate ester. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoline and sulfonate groups in its structure allows for unique chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate typically involves multiple steps. One common method starts with the preparation of 4-chloro-3-propoxybenzenesulfonyl chloride, which is then reacted with quinolin-8-ol in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The sulfonate group can be reduced to a sulfonic acid.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Sulfonic acid derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Quinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of Quinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfonate group can interact with proteins, inhibiting their activity. These interactions make the compound a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activity.
4-chloro-3-propoxybenzenesulfonate: Lacks the quinoline moiety but retains the sulfonate functionality.
Quinolin-8-yl benzenesulfonate: Similar structure but without the chloro and propoxy substituents.
Uniqueness
Quinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both quinoline and sulfonate groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
quinolin-8-yl 4-chloro-3-propoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S/c1-2-11-23-17-12-14(8-9-15(17)19)25(21,22)24-16-7-3-5-13-6-4-10-20-18(13)16/h3-10,12H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZSZWYZJBMRKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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